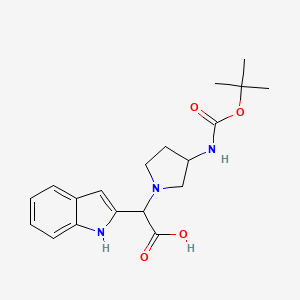

(3-Boc-amino-pyrrolidin-1-YL)-(1H-indol-2-YL)-acetic acid

Description

Properties

IUPAC Name |

2-(1H-indol-2-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O4/c1-19(2,3)26-18(25)20-13-8-9-22(11-13)16(17(23)24)15-10-12-6-4-5-7-14(12)21-15/h4-7,10,13,16,21H,8-9,11H2,1-3H3,(H,20,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAVFIAZABDJRIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C(C2=CC3=CC=CC=C3N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Boc-amino-pyrrolidin-1-YL)-(1H-indol-2-YL)-acetic acid typically involves multi-step organic reactions. One common approach is to start with the protection of the amino group on the pyrrolidine ring using a tert-butoxycarbonyl (Boc) group. This is followed by the introduction of the indole moiety through a coupling reaction. The final step involves the addition of the acetic acid group under controlled conditions to ensure the integrity of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Boc-amino-pyrrolidin-1-YL)-(1H-indol-2-YL)-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Organic Synthesis

(3-Boc-amino-pyrrolidin-1-YL)-(1H-indol-2-YL)-acetic acid serves as an important intermediate in synthesizing more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enables the production of diverse derivatives that are valuable in research and development .

Biological Studies

The compound's indole moiety is known for its interactions with biological targets, making it a useful tool for studying enzyme activities and receptor binding. It can be utilized to explore metabolic pathways and gene expression mechanisms, particularly in pharmacological contexts where indole derivatives play a role in drug design .

Material Science

In industrial applications, (3-Boc-amino-pyrrolidin-1-YL)-(1H-indol-2-YL)-acetic acid can be employed in the development of new materials. Its unique chemical properties allow for innovations in polymer chemistry and the creation of novel functional materials with specific characteristics tailored for various applications .

Case Study 1: Drug Development

A study investigated the use of (3-Boc-amino-pyrrolidin-1-YL)-(1H-indol-2-YL)-acetic acid as a precursor for synthesizing potential drug candidates targeting specific receptors involved in neurological disorders. The research highlighted how modifying the indole structure could enhance binding affinity and selectivity towards target proteins.

Case Study 2: Enzyme Interaction Studies

Another research focused on the interaction of this compound with cytochrome P450 enzymes, revealing insights into its metabolic pathways. The findings suggested that the compound could serve as a lead structure for developing inhibitors that modulate enzyme activity, which is crucial in drug metabolism .

Mechanism of Action

The mechanism of action of (3-Boc-amino-pyrrolidin-1-YL)-(1H-indol-2-YL)-acetic acid involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity, while the acetic acid group may facilitate its solubility and bioavailability.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Structural Variations :

- Indole Substitution Position : The target compound features an indol-2-yl group, whereas analogs like 2-(6-Methyl-1H-indol-3-yl)acetic acid (CAS 52531-20-1) and 2-(2-Phenyl-1H-indol-3-yl)acetic acid (CAS 4662-03-7) have substitutions at the indole 3-position. This positional difference impacts electronic properties and binding affinity .

- Protective Groups : The Boc group in the target compound contrasts with unprotected amines or hydrazides in analogs like 2-(1H-Indol-3-yl)acetohydrazide, altering solubility and reactivity .

Biological Activity: While the target compound lacks explicit bioactivity data in the provided evidence, structurally related indole derivatives (e.g., 2-(2-Phenyl-1H-indol-3-yl)acetic acid) are explored for ligand-receptor interactions . Compounds like 3-(5'-Bromo-2',5'-dihydroxyphosphoryl)-1H-indol-2-yl)-acetic acid derivatives are studied for organocatalytic applications, highlighting the versatility of indole-acetic acid scaffolds .

Synthetic Utility :

- The Boc-protected pyrrolidine in the target compound enables selective deprotection for further functionalization, a feature absent in simpler analogs like 2-(6-Methyl-1H-indol-3-yl)acetic acid .

Notes

Synthetic Relevance : The Boc group enhances the compound’s utility in multi-step syntheses, particularly in peptide and enzyme inhibitor design .

Biological Potential: Indole derivatives are known for AChE inhibitory activity (e.g., compounds 509 and 510 from Rubrobacter radiotolerans), suggesting the target compound may warrant similar pharmacological evaluation .

Safety and Handling: Analogous compounds like 2-(6-Methyl-1H-indol-3-yl)acetic acid are classified as non-hazardous, but the Boc-protected derivative may require specific handling due to its higher molecular complexity .

Biological Activity

(3-Boc-amino-pyrrolidin-1-YL)-(1H-indol-2-YL)-acetic acid is a synthetic compound that combines the structural features of pyrrolidine, indole, and acetic acid. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

- Molecular Formula : C19H25N3O4

- Molecular Weight : 359.42 g/mol

- CAS Number : 885276-31-3

Biological Activity Overview

The biological activity of (3-Boc-amino-pyrrolidin-1-YL)-(1H-indol-2-YL)-acetic acid has been investigated through various studies focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Research indicates that compounds with pyrrolidine and indole moieties exhibit significant antimicrobial properties. A study evaluating various pyrrolidine derivatives found that certain derivatives demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for effective compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound Type | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Pyrrolidine Derivative A | 0.0039 | S. aureus |

| Pyrrolidine Derivative B | 0.025 | E. coli |

| Pyrrolidine Derivative C | 0.1 | Pseudomonas aeruginosa |

Anticancer Activity

The compound's potential as an anticancer agent has been explored in vitro. Studies have shown that derivatives containing the indole ring can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, certain indole derivatives have shown significant antiproliferative activity against human cancer cell lines, suggesting a promising role for (3-Boc-amino-pyrrolidin-1-YL)-(1H-indol-2-YL)-acetic acid in cancer therapy .

Table 2: Anticancer Activity of Indole Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Indole Derivative A | HeLa | 5.6 |

| Indole Derivative B | MCF-7 | 12.3 |

| Indole Derivative C | A549 | 8.9 |

The mechanism by which (3-Boc-amino-pyrrolidin-1-YL)-(1H-indol-2-YL)-acetic acid exerts its biological effects involves interaction with specific cellular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Binding : The indole moiety is known for its ability to bind to various receptors, influencing signaling pathways related to growth and apoptosis.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

- Pyrrolidine Derivatives in Antibacterial Therapy : A study demonstrated the effectiveness of pyrrolidine derivatives in treating bacterial infections resistant to conventional antibiotics.

- Indole-Based Compounds in Cancer Treatment : Research has shown that indole-based compounds can significantly reduce tumor size in animal models, supporting their potential as therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (3-Boc-amino-pyrrolidin-1-YL)-(1H-indol-2-YL)-acetic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Pd-catalyzed amidation and cyclization, as demonstrated for similar indole-pyrrolidine hybrids . Key steps include protecting the pyrrolidine nitrogen with a Boc group and coupling with indole acetic acid derivatives. Optimization involves adjusting catalyst loading (e.g., 5 mol% Pd(OAc)₂), solvent (DMF/EtOH mixtures), and temperature (80–100°C). Continuous-flow systems may enhance sustainability, as shown for analogous triazole-acetic acid derivatives . Purity (>95%) is confirmed via HPLC with C18 columns and UV detection at 254 nm .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structural integrity of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR are critical for verifying substitution patterns. For example, the Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm, while indole C2 protons resonate at 6.8–7.2 ppm. COSY and HSQC experiments resolve overlapping signals in pyrrolidine-indole hybrids .

- IR : Stretching vibrations for the Boc carbonyl (~1680–1720 cm⁻¹) and carboxylic acid (~1700 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragments (e.g., loss of Boc group: [M-100]⁺) .

Q. What strategies ensure the stability of this compound during storage and handling?

- Methodological Answer : Store at 4°C under inert gas (N₂/Ar) to prevent decomposition of the Boc group and indole oxidation. Lyophilization improves shelf life for carboxylic acid derivatives. Stability is monitored via periodic HPLC analysis (e.g., degradation <2% over 6 months) .

Advanced Research Questions

Q. How do supramolecular interactions (e.g., hydrogen bonding, π-stacking) influence the crystallinity and bioactivity of this compound?

- Methodological Answer : X-ray crystallography reveals that the indole ring participates in π-π stacking with aromatic residues in target proteins, while the Boc group stabilizes the pyrrolidine conformation via intramolecular H-bonding (N-H···O=C). Co-crystallization with aminopyrimidine derivatives forms R₂²(8) motifs, enhancing solubility and binding affinity . Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes to receptors like serotonin transporters .

Q. How can computational methods (DFT, QSAR) predict the compound’s reactivity and pharmacokinetic properties?

- Methodological Answer :

- DFT : B3LYP/6-311+G(d,p) calculations optimize geometry and vibrational frequencies, correlating with experimental FT-IR/Raman data .

- QSAR : Use MOE or Schrödinger to model logP (predicted ~2.1) and permeability (Caco-2 assay). ADMET predictions highlight potential hepatic metabolism via CYP3A4 .

- TDDFT : Predicts UV-Vis absorption maxima (e.g., ~290 nm for indole transitions), guiding photostability assays .

Q. What experimental approaches resolve contradictions in reported biological activities of structurally similar indole-pyrrolidine derivatives?

- Methodological Answer :

- SAR Studies : Compare analogs with varying substituents (e.g., 3-Boc vs. 3-acetyl groups) using in vitro assays (IC₅₀ for kinase inhibition). shows that pyrrolidine carboxamide derivatives exhibit higher selectivity for EGFR than indole-acetic acid hybrids .

- Data Reconciliation : Meta-analysis of literature (e.g., PubChem, ChEMBL) identifies confounding factors like assay pH or cell-line variability. Cross-validate results via orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Q. How can crystallographic data guide the design of derivatives with improved binding affinity?

- Methodological Answer : Analyze Hirshfeld surfaces (CrystalExplorer) to quantify intermolecular interactions. For example, replacing Boc with acetyl groups increases H-bond donor capacity (e.g., O-H···N interactions in co-crystals with DNA bases) . Fragment-based drug design (FBDD) leverages crystal structures to optimize substituents at the indole C2 position for enhanced Van der Waals contacts .

Methodological Notes

- Contradiction Handling : Discrepancies in synthesis yields (e.g., 60% vs. 75%) may arise from Boc deprotection kinetics; monitor via TLC (eluent: EtOAc/hexane 1:1) .

- Advanced Characterization : Use SCXRD for absolute configuration determination and variable-temperature NMR to study conformational dynamics .

- Ethical Compliance : Adhere to OECD guidelines for cytotoxicity testing (e.g., MTT assay on HEK293 cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.